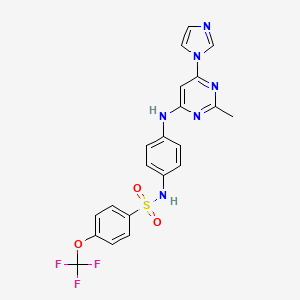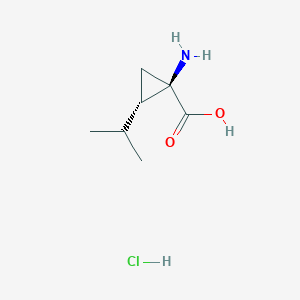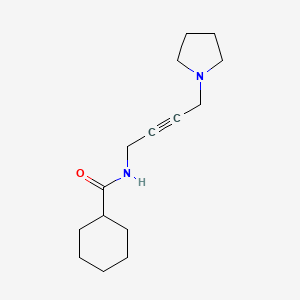![molecular formula C14H14ClF2N B2956310 2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl CAS No. 2055839-93-3](/img/structure/B2956310.png)
2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)ethanamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N. It is a derivative of biphenyl, where the biphenyl core is substituted with two fluorine atoms at the 3’ and 5’ positions and an ethanamine group at the 2 position. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine hydrochloride typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core. A boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst and a base.
Fluorination: The biphenyl compound is then subjected to fluorination to introduce fluorine atoms at the 3’ and 5’ positions. This can be achieved using electrophilic fluorinating agents such as Selectfluor.
Amination: The final step involves the introduction of the ethanamine group at the 2 position. This can be done through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
In an industrial setting, the production of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the ethanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The biphenyl core can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are used for substitution reactions.
Major Products
Oxidation: Imines or amides.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3’,5’-Dichloro-[1,1’-biphenyl]-2-yl)ethanamine hydrochloride
- 2-(3’,5’-Dimethyl-[1,1’-biphenyl]-2-yl)ethanamine hydrochloride
- 2-(3’,5’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride
Uniqueness
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)ethanamine hydrochloride is unique due to the presence of fluorine atoms at the 3’ and 5’ positions, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research applications.
Eigenschaften
IUPAC Name |
2-[2-(3,5-difluorophenyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N.ClH/c15-12-7-11(8-13(16)9-12)14-4-2-1-3-10(14)5-6-17;/h1-4,7-9H,5-6,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQSLCNWLPEWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)C2=CC(=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-METHOXYPHENYL)METHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2956229.png)
![methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2956232.png)


![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956236.png)
![3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B2956238.png)


![3,4-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2956241.png)
![3-fluoro-4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2956244.png)
![7-chloro-N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2956247.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2956250.png)
